
Vps34-IN-1
Overview
Description
VPS34-IN-1 is a highly selective and potent inhibitor of vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase. This compound has been extensively studied for its role in regulating autophagy and vesicular trafficking, making it a valuable tool in scientific research, particularly in the fields of cancer and neurodegenerative diseases .
Preparation Methods
The synthesis of VPS34-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Chemical Reactions Analysis
VPS34-IN-1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: These involve the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions: The synthesis and modification of this compound typically involve reagents such as phosphatidylinositol and various phosphatases. .
Scientific Research Applications
VPS34-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of phosphoinositide 3-kinases in various chemical reactions.
Biology: Helps in understanding the mechanisms of autophagy and vesicular trafficking.
Medicine: Investigated for its potential therapeutic applications in treating cancer and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
VPS34-IN-1 exerts its effects by inhibiting the activity of VPS34, thereby reducing the levels of phosphatidylinositol 3-phosphate. This inhibition disrupts the autophagy pathway and vesicular trafficking, leading to various cellular effects. The compound specifically targets the VPS34-VPS15 complex, reducing the phosphorylation of key proteins involved in these pathways .
Comparison with Similar Compounds
VPS34-IN-1 is unique in its high selectivity and potency as an inhibitor of VPS34. Similar compounds include:
PIK-III: Another inhibitor of VPS34, but with different selectivity and potency profiles.
Compound 19: A PIK-III analogue with similar inhibitory effects on VPS34.
DB03916: Identified as a potential antagonist of VPS34 through pharmacophore screening
This compound stands out due to its ability to selectively inhibit VPS34 without significantly affecting other kinases, making it a valuable tool for studying the specific roles of VPS34 in various biological processes .
Biological Activity
Vps34-IN-1 is a selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K) known as Vps34. This compound has gained attention due to its potential therapeutic applications in various cancers, particularly acute myeloid leukemia (AML), breast cancer, and its effects on immune responses. This article provides a detailed overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for cancer therapy.
This compound operates primarily by inhibiting the activity of Vps34, which is crucial for generating phosphatidylinositol 3-phosphate (PtdIns(3)P) at endosomal membranes. This lipid plays a vital role in membrane trafficking and cellular signaling pathways.
-
Inhibition of Apoptosis in Cancer Cells :
- In AML cells, this compound induces apoptosis by disrupting autophagy and inhibiting mTORC1 signaling pathways. These effects are achieved through the complete inhibition of VPS34, which is essential for the survival of AML cells but not normal hematopoietic cells .
- In breast cancer models, this compound has been shown to activate the PERK/ATF4/CHOP pathway, leading to endoplasmic reticulum (ER) stress and subsequent cell apoptosis .
- Effects on Immune Cells :
Antileukemic Activity
A study demonstrated that this compound effectively induces apoptosis in AML cells while sparing normal CD34+ hematopoietic cells. The inhibitor was shown to impair vesicular trafficking and inhibit basal autophagy processes, which are critical for AML cell survival .
Breast Cancer Efficacy
In estrogen receptor-positive breast cancer models, this compound inhibited cell viability and induced apoptosis through ER stress pathways. Flow cytometry and western blot analyses confirmed these findings, indicating a significant role for this compound in targeting breast cancer cells .
Immune Modulation
This compound enhances pDCs' response to STING agonists, leading to a synergistic increase in type-I IFN expression. This effect is linked to the inhibition of cap-mediated mRNA translation, suggesting that this compound can potentially be used to boost immune responses against tumors .
Data Summary
Case Study 1: Acute Myeloid Leukemia
In a preclinical model using MOLM-14 AML cells, treatment with this compound resulted in significant apoptosis and impaired cell viability. The study highlighted that complete inhibition of VPS34 was necessary for achieving these effects, indicating a potential therapeutic window for targeting this pathway in AML treatment .
Case Study 2: Breast Cancer
In another study focusing on ER+ breast cancer cells, this compound treatment led to approximately 50% reduction in cell viability at concentrations around 5 µM over 8-20 hours. The activation of ER stress pathways was identified as a crucial mechanism driving this effect, suggesting that this compound could be a valuable addition to existing breast cancer therapies .
Q & A
Basic Research Questions
Q. What is the primary biochemical mechanism of Vps34-IN-1, and how does it modulate autophagy in cellular models?
this compound selectively inhibits the lipid kinase activity of the Vps34-Vps15 complex, reducing phosphatidylinositol 3-phosphate (PI3P) levels. This disrupts recruitment of PI3P-binding proteins (e.g., SGK3) to endosomal membranes, impairing autophagosome formation and vesicular trafficking. To validate this, researchers can monitor PI3P levels using fluorescent probes (e.g., GFP-FYVE) or quantify LC3B-II/LC3B-I ratios via western blotting .
Q. What experimental protocols are recommended for assessing this compound activity in vitro?
- Dose-response assays : Use concentrations ranging from 0.01–10 µM to evaluate dose-dependent effects on PI3P synthesis or SGK3 phosphorylation.
- Time-course studies : Measure rapid effects (e.g., PI3P dispersal within 1 minute) and long-term impacts (e.g., autophagy inhibition at 24 hours).
- Control experiments : Include class I/II PI3K inhibitors (e.g., CAL101) to confirm Vps34 specificity .
Q. How should researchers validate this compound target engagement in cellular models?
- Biochemical assays : Monitor phosphorylation of SGK3’s T-loop and hydrophobic motifs.
- Subcellular localization : Use immunofluorescence to track GFP-FYVE probe displacement from endosomes.
- Functional readouts : Assess autophagic flux via SQSTM1/p62 accumulation or LC3B-II turnover .
Advanced Research Questions
Q. How can discrepancies in reported IC50 values (4 nM vs. 25 nM) for this compound be reconciled?
Variations may arise from assay conditions (e.g., recombinant vs. endogenous Vps34) or cell type-specific factors. To resolve this:
- Compare biochemical assays (recombinant enzyme) with cellular assays (e.g., AML cells).
- Validate using orthogonal methods, such as PI3P quantification or SGK3 phosphorylation .
Q. What experimental designs are optimal for evaluating this compound synergism with other inhibitors (e.g., CAL101) in B-cell malignancies?
- Combination dosing : Test subtherapeutic doses of this compound (1–3 µM) with PI3Kδ inhibitors (e.g., CAL101 at 1 µM).
- Functional assays : Use flow cytometry to measure apoptosis (Annexin V/PI staining) or metabolic activity (MTT assays).
- Model systems : Prioritize cell lines with differential sensitivity (e.g., OCI-AML2 vs. MEC-2) to identify context-dependent effects .
Q. How does this compound’s selectivity profile compare to other PI3K inhibitors, and what methods ensure specificity?
Unlike pan-PI3K inhibitors, this compound shows minimal off-target effects on class I/II PI3Ks. Researchers should:
- Perform kinase selectivity screens (e.g., against p110α, PI3KC2γ).
- Use SGK2 (lacking PI3P-binding domains) as a negative control to confirm on-target activity .
Q. What are the implications of this compound’s rapid disruption of endosomal PI3P (within 1 minute) for experimental timelines?
Short-term assays (e.g., live-cell imaging) are critical for capturing immediate effects on vesicle trafficking. For chronic autophagy inhibition, pair with longitudinal studies tracking mTORC1 signaling or lysosomal dysfunction .
Q. How can researchers address conflicting data on this compound’s cytotoxicity in leukemic vs. non-cancerous cells?
- Dose optimization : Test low doses (0.1–1 µM) to minimize off-target toxicity.
- Cell-type comparisons : Use primary cells (e.g., plasmacytoid dendritic cells) alongside cancer lines to assess therapeutic windows.
- Mechanistic profiling : Correlate cytotoxicity with SGK3 dependency or PI3P pathway activation .
Q. Methodological Considerations
Q. What controls are essential when studying this compound in autophagy assays?
- Positive controls : NH4Cl (lysosomotropic agent) to block autophagosome degradation.
- Negative controls : PI3Kα/δ inhibitors to rule out cross-class effects.
- Genetic validation : CRISPR/Cas9 Vps34 knockout cells to confirm pharmacological specificity .
Q. How should researchers quantify this compound’s impact on vesicular trafficking?
- Imaging : Track fluorescent cargo (e.g., EGFR-Alexa647) in endocytic pathways.
- Biochemical assays : Measure EEA1/Rab7 colocalization via confocal microscopy.
- Functional readouts : Monitor transferrin uptake or LDL receptor recycling .
Q. Data Interpretation Challenges
Q. Why does this compound enhance STING agonist efficacy in some immune cells but not others?
Cell-specific differences in endosomal TLR7/STING signaling may explain this. Researchers should:
- Profile PI3P-dependent protein recruitment (e.g., SGK3, IRF7).
- Use siRNA knockdown to identify mediators of interferon responses .
Q. How can temporal effects of this compound (e.g., mTORC1 suppression at 24 hours) be distinguished from acute PI3P loss?
Properties
IUPAC Name |
1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNXKZVIZARMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.